4-Methyl-N-(1-phenylnon-4-en-3-yl)benzene-1-sulfonamide
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Overview
Description
4-Methyl-N-(1-phenylnon-4-en-3-yl)benzene-1-sulfonamide is an organosulfur compound that belongs to the sulfonamide class Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(1-phenylnon-4-en-3-yl)benzene-1-sulfonamide typically involves the reaction of a sulfonyl chloride with an amine. One common method is the reaction of 4-methylbenzenesulfonyl chloride with N-(1-phenylnon-4-en-3-yl)amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of sulfonamides often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product is crucial and is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-(1-phenylnon-4-en-3-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride.
Substitution: Halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
4-Methyl-N-(1-phenylnon-4-en-3-yl)benzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antibacterial and antifungal properties.
Materials Science: The compound can be used in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of 4-Methyl-N-(1-phenylnon-4-en-3-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. In medicinal applications, it often acts as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The sulfonamide group is crucial for this interaction, as it mimics the natural substrate of the enzyme .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-N-(1-phenylnon-4-en-3-yl)benzene-1-sulfonamide
- 4-Methyl-N-(1-phenylethyl)benzene-1-sulfonamide
- 4-Methyl-N-(1-phenylpropyl)benzene-1-sulfonamide
Uniqueness
4-Methyl-N-(1-phenylnon-4-en-3-yl)benzene-1-sulfonamide is unique due to its specific structural features, such as the non-4-en-3-yl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted applications in medicinal chemistry and materials science .
Properties
CAS No. |
498556-32-4 |
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Molecular Formula |
C22H29NO2S |
Molecular Weight |
371.5 g/mol |
IUPAC Name |
4-methyl-N-(1-phenylnon-4-en-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C22H29NO2S/c1-3-4-5-9-12-21(16-15-20-10-7-6-8-11-20)23-26(24,25)22-17-13-19(2)14-18-22/h6-14,17-18,21,23H,3-5,15-16H2,1-2H3 |
InChI Key |
INRBISWZHFAIRL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CC(CCC1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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